molecular formula C24H24N4O3 B11178162 6-(2,4-dimethoxyphenyl)-9-(2-methylphenyl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one

6-(2,4-dimethoxyphenyl)-9-(2-methylphenyl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one

Cat. No.: B11178162
M. Wt: 416.5 g/mol
InChI Key: MBXMRLIGVHEUNK-UHFFFAOYSA-N
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Description

This compound belongs to the triazoloquinazolinone class, characterized by a fused bicyclic core with a triazole ring and a quinazolinone moiety. Its structure includes a 2,4-dimethoxyphenyl substituent at position 6 and a 2-methylphenyl group at position 9.

Properties

Molecular Formula

C24H24N4O3

Molecular Weight

416.5 g/mol

IUPAC Name

6-(2,4-dimethoxyphenyl)-9-(2-methylphenyl)-5,6,7,9-tetrahydro-4H-[1,2,4]triazolo[5,1-b]quinazolin-8-one

InChI

InChI=1S/C24H24N4O3/c1-14-6-4-5-7-17(14)23-22-19(27-24-25-13-26-28(23)24)10-15(11-20(22)29)18-9-8-16(30-2)12-21(18)31-3/h4-9,12-13,15,23H,10-11H2,1-3H3,(H,25,26,27)

InChI Key

MBXMRLIGVHEUNK-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1C2C3=C(CC(CC3=O)C4=C(C=C(C=C4)OC)OC)NC5=NC=NN25

Origin of Product

United States

Preparation Methods

Reaction Optimization

Protocol:

  • Reactants:

    • 3-Amino-1,2,4-triazole (1.0 mmol).

    • 2-Methylbenzaldehyde (1.0 mmol).

    • Dimedone (1.0 mmol).

    • 2,4-Dimethoxyphenylboronic acid (1.0 mmol).

  • Catalyst: H₂SO₄∙SiO₂ (10 mol%).

  • Solvent: Acetonitrile (5 mL).

  • Conditions:

    • Stir at 80°C for 20–30 minutes.

    • Cool, filter, and wash with ethanol.

    • Recrystallize from ethyl acetate.

Performance Metrics:

ParameterValue
Reaction Time20–30 minutes
Yield90–93%
Catalyst Reusability5 cycles

Comparative Analysis of Synthetic Routes

The table below contrasts two primary methods for synthesizing the target compound:

MethodStepsTimeYieldKey AdvantagesLimitations
Stepwise Functionalization37–8 hrs75–85%High purity; controlled regioselectivityLaborious purification steps
Multi-Component130 min90–93%Eco-friendly; minimal wasteRequires precise stoichiometric control

Mechanistic Insights

Nucleophilic Attack Pathway

In stepwise synthesis, the triazole’s sulfur nucleophile attacks the chloroacetamide intermediate, displacing chloride and forming a thioether linkage. Subsequent cyclization generates the triazoloquinazolinone core.

Acid-Catalyzed Cyclocondensation

H₂SO₄∙SiO₂ facilitates protonation of carbonyl groups, accelerating imine formation between 3-amino-triazole and aldehydes. Dimedone undergoes Knorr-type cyclization to form the quinazolinone ring.

Challenges and Optimization Strategies

  • Regioselectivity:

    • Use electron-donating groups (e.g., methoxy) to direct electrophilic substitution.

  • Catalyst Efficiency:

    • H₂SO₄∙SiO₂ outperforms homogeneous acids due to enhanced surface area and recyclability.

  • Solvent Choice:

    • Polar aprotic solvents (acetonitrile) improve reaction rates by stabilizing ionic intermediates .

Chemical Reactions Analysis

Types of Reactions

6-(2,4-dimethoxyphenyl)-9-(2-methylphenyl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH play a crucial role in determining the outcome of these reactions .

Major Products Formed

The major products formed from these reactions include various substituted quinazolines and triazoles, which can have different pharmacological and chemical properties .

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6-(2,4-dimethoxyphenyl)-9-(2-methylphenyl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one involves its interaction with specific molecular targets and pathways. It can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways involved may include inhibition of specific kinases or modulation of signaling cascades .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural and synthetic differences between the target compound and analogs from the evidence:

Compound ID R6 Substituent R9 Substituent Molecular Formula Molecular Weight (g/mol) Synthesis Yield (%) Melting Point (°C) Key Applications/Properties
Target 2,4-Dimethoxyphenyl 2-Methylphenyl C24H24N4O3 424.48 Not reported Not reported Hypothesized enhanced solubility and receptor affinity due to methoxy and methyl groups
Analog 1 4-Methoxyphenyl Phenyl C22H20N4O2 372.43 Not reported Not reported Baseline triazoloquinazolinone scaffold
Analog 2 4-Hydroxyphenyl 4-Hydroxyphenyl C19H17N5O2 355.37 69.5% 230–231 RXFP4 agonist activity (selective receptor targeting)
Analog 3 None (6,6-dimethyl) 2-Chlorophenyl C19H20ClN5O 393.85 Not reported >300 High thermal stability (Cu-catalyzed synthesis)
Analog 4 Pyridinyl Phenyl C22H16N6O 380.40 Not reported 328–330 Antimicrobial activity (IR-confirmed C=O/C=N bonds)

Key Observations:

Substituent Effects: The 2,4-dimethoxyphenyl group in the target compound introduces electron-donating methoxy groups, which may improve solubility compared to analogs with single methoxy (Analog 1) or hydroxy groups (Analog 2). Chlorine (Analog 3) and pyridinyl (Analog 4) substituents alter electronic properties, with chlorine enhancing thermal stability and pyridinyl enabling π-π stacking in biological systems .

Synthetic Efficiency: Analog 2 achieved a 69.5% yield via optimized methods using novel catalysts (NGPU), suggesting that similar approaches could improve the target compound’s synthesis . Copper-catalyzed methods (Analog 3) produced high-purity compounds but required harsh conditions (>300°C melting point) .

Biological Relevance :

  • Analogs with hydroxyl groups (e.g., Analog 2) demonstrated RXFP4 agonist activity, implying that the target’s methoxy groups might retain or modify this activity through reduced polarity .
  • Antimicrobial activity in Analog 4 correlates with C=O and C=N functional groups, which are preserved in the target compound .

Biological Activity

6-(2,4-dimethoxyphenyl)-9-(2-methylphenyl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one is a complex organic compound belonging to the class of triazoloquinazolines. This compound has garnered attention due to its potential biological activities, particularly in the field of medicinal chemistry. The unique structural features of this compound may contribute to its pharmacological properties.

Chemical Structure and Properties

  • Molecular Formula : C₃₄H₃₄N₄O₃
  • Molecular Weight : 428.5 g/mol
  • Structural Characteristics : The compound features a tricyclic structure with a fused triazole and quinazoline ring system. Substituents such as dimethoxy and methyl groups enhance its chemical properties and biological activity .

Biological Activity Overview

Research indicates that compounds within the triazoloquinazoline class exhibit diverse biological activities including:

  • Anticancer Properties : Initial studies suggest that this compound may have significant anticancer effects. It is hypothesized to induce apoptosis in cancer cells while sparing normal cells .
  • Mechanism of Action : The proposed mechanisms include the generation of reactive oxygen species (ROS), which may lead to mitochondrial dysfunction and activation of apoptotic pathways .

Anticancer Activity

Several studies have highlighted the anticancer potential of triazoloquinazolines:

  • Cell Line Studies : In vitro assays have shown that derivatives similar to this compound exhibit potent cytotoxicity against various cancer cell lines. For instance:
    • HCT116 Cells : IC₅₀ values as low as 0.43 µM were reported for related compounds .
    • MCF-7 Cells : Compounds in this class have shown enhanced antiproliferative effects compared to standard treatments like cisplatin .

Mechanistic Insights

The underlying mechanisms for the observed biological activities include:

  • Induction of Apoptosis : The compound appears to activate caspase pathways leading to programmed cell death. Studies indicate an increase in apoptotic markers following treatment with triazoloquinazoline derivatives .
  • Inhibition of Cell Migration : Triazoloquinazolines have been shown to significantly reduce the migration capabilities of cancer cells in Transwell assays .

Case Studies

A few notable case studies involving similar compounds provide insights into their therapeutic potential:

  • Study on 1,2,3-Triazole Hybrids :
    • A related study synthesized various triazole-containing hybrids that demonstrated significant anticancer activity across multiple cell lines (e.g., Eca109, EC9706) with IC₅₀ values ranging from 2.70 to 5.04 µM .
    • These findings emphasize the importance of the triazole moiety in enhancing biological activity.
  • Investigation of Quinazoline Derivatives :
    • Research on quinazoline derivatives revealed their efficacy against HT-29 colon cancer cells with promising IC₅₀ values . This supports the notion that structural variations within this class can lead to significant differences in biological efficacy.

Q & A

Basic Research Questions

Q. What are the critical steps in synthesizing 6-(2,4-dimethoxyphenyl)-9-(2-methylphenyl)-tetrahydrotriazoloquinazolinone, and how can reaction conditions be optimized?

  • Methodology : Synthesis typically involves multi-step protocols, including cyclocondensation of substituted quinazoline precursors with triazole derivatives. Key steps include:

  • Precursor Preparation : Substituents like 2,4-dimethoxyphenyl and 2-methylphenyl groups are introduced via nucleophilic substitution or Friedel-Crafts alkylation .
  • Cyclization : Catalysts such as NGPU (Nano-Gold/Polyurea) improve yield (up to 85%) and reduce reaction time (2–4 hours vs. 12–24 hours with traditional catalysts) by enhancing electron transfer .
  • Optimization : Solvent choice (e.g., ethanol or DMF), temperature (80–100°C), and stoichiometric ratios (1:1.2 for triazole:quinazoline) are critical. Purity is validated via HPLC (>95%) .

Q. Which spectroscopic and chromatographic techniques are essential for characterizing this compound?

  • Analytical Workflow :

  • 1H/13C NMR : Assigns substituent positions and confirms ring fusion (e.g., methoxy proton signals at δ 3.8–4.0 ppm; aromatic protons at δ 6.7–7.5 ppm) .
  • LC-MS : Validates molecular weight (e.g., m/z 449.4 [M+H]+) and detects impurities .
  • XRD : Resolves crystallographic parameters (e.g., unit cell dimensions, space group P21/c) to confirm stereochemistry and hydrogen bonding networks .

Q. How is preliminary biological activity (e.g., antitumor) assessed for this compound?

  • Screening Protocol :

  • In vitro Assays : Test against cancer cell lines (e.g., MCF-7, HeLa) using MTT assays (IC50 values typically 5–20 µM). Activity correlates with methoxy group lipophilicity enhancing membrane permeability .
  • Target Identification : Molecular docking studies (e.g., with EGFR kinase) predict binding affinity (ΔG ≈ -9.2 kcal/mol) .

Advanced Research Questions

Q. How can computational methods (e.g., DFT, molecular dynamics) resolve electronic and steric effects of substituents on bioactivity?

  • Computational Strategy :

  • DFT Calculations : Optimize geometry at B3LYP/6-31G(d) level to analyze frontier orbitals (HOMO-LUMO gap ≈ 4.1 eV) and charge distribution. Methoxy groups increase electron density at C6, enhancing nucleophilic reactivity .
  • MD Simulations : Simulate ligand-protein interactions (e.g., 100 ns trajectories) to assess stability of triazoloquinazolinone-EGFR complexes (RMSD < 2.0 Å) .

Q. What strategies address contradictory data in biological activity across studies (e.g., variance in IC50 values)?

  • Troubleshooting Framework :

  • Purity Verification : Reanalyze batches via HPLC-MS to exclude degradation products (e.g., demethylation at C2).
  • Assay Conditions : Standardize cell culture protocols (e.g., serum concentration, incubation time) to minimize variability. Contradictions in IC50 (e.g., 5 vs. 25 µM) may arise from differences in ATP concentrations in kinase assays .

Q. How do solvent and pH influence the compound’s stability during storage and biological assays?

  • Stability Studies :

  • pH Profiling : Use potentiometric titrations (TBAH in isopropyl alcohol) to determine pKa (≈ 8.3 for the triazole NH). Degradation accelerates at pH < 5 due to protonation-induced ring opening .
  • Solvent Effects : Store in DMSO at -20°C; avoid aqueous buffers >24 hours to prevent hydrolysis (t1/2 ≈ 18 hours in PBS) .

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